2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
Description
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is a propanedinitrile derivative featuring a 4-phenylpiperazine group attached via a methylidene linkage. Its molecular weight is 317.396 g/mol, with one hydrogen bond donor and four hydrogen bond acceptors, making it suitable for interactions with biological targets.
Properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile typically involves the reaction of 4-phenylpiperazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound is studied for its potential pharmacological effects and interactions with various biological targets.
Chemical Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmission and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Propanedinitrile derivatives are characterized by a central dinitrile group (-C(C≡N)₂) and variable substituents that influence their physicochemical and functional properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Propanedinitrile Derivatives
Physicochemical and Crystallographic Properties
- Planarity and Conjugation: The thiazolidinone derivative () exhibits an 84.14° dihedral angle between the thiazolidinone and phenyl rings, reducing planarity and conjugation. This contrasts with the dimethylamino analog, which has a near-planar structure (dihedral angle: 7.95°) , enhancing electronic delocalization.
- Hydrogen Bonding and Crystal Packing: Thiazolidinone derivatives form infinite chains via C–H⋯N hydrogen bonds and C–H⋯π interactions , whereas the dimethylamino analog forms a 3D network through weaker C–H⋯N bonds . Halogenated derivatives (e.g., chloro, fluoro, bromo) exhibit electronegative substituents that enhance stability and intermolecular interactions .
Key Research Findings
- Synthetic Routes: Thiazolidinone derivatives are synthesized via condensation reactions followed by slow evaporation crystallization . Halogenated analogs often employ electrophilic substitution or nucleophilic aromatic substitution for functionalization .
- Therapeutic Potential: Modifying the piperazine group’s substituents could optimize the main compound’s dopamine receptor selectivity and pharmacokinetics . Thiazolidinone derivatives warrant further exploration for antibiotic resistance mitigation .
Biological Activity
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile, with the molecular formula C14H14N4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenylpiperazine moiety, which is significant in pharmacological applications due to its ability to interact with various neurotransmitter receptors. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 195243-37-9 |
| LogP | 1.23 (Predicted) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by source demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, suggesting potent antimicrobial effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways through the activation of caspases and the disruption of mitochondrial membrane potential source.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The phenylpiperazine structure allows binding to serotonin receptors (5-HT), which may influence mood and behavior.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation, thus reducing tumor growth.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates. The results showed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates a promising potential for use in treating bacterial infections source.
Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies source.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
